(S)-N-Boc-L-homoserine Ethyl Ester
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Synthesis Analysis
The synthesis of Boc-protected amino acids can be accomplished by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . This is an example of an on-water reaction . The Boc group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes the Boc group attached to the nitrogen atom of the amino acid . The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Boc-protected amino acids can participate in various chemical reactions. For example, they can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group can be removed under acidic conditions to reveal the free amine .Scientific Research Applications
Synthesis of Edeine Analogs : This compound has been used in the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are valuable for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
HIV-Protease Assay Development : It's been used to prepare chromogenic amino acids for the solid-phase peptide synthesis of oligopeptides. These oligopeptides serve as sequence-specific chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Production of Biologically Active Substances : Baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates using this compound can stereoselectively afford hydroxy esters. These are then converted into biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Statins Synthesis : It is integral in the synthesis of key precursors for statin side chains, specifically in enantioselective synthesis processes (Alonso, Santacana, Rafecas, & Riera, 2005).
Synthesis of Chiral Synthons : The compound is used in the production of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a chiral synthon important for drugs like atorvastatin (You, Liu, & Zheng, 2013).
Preparation of Enantiomerically Pure β-Hydroxy-Acid Derivatives : Used for substitutions and chain elongations in the synthesis of pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
Development of Novel Anti-Juvenile Hormone Agents : Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, derived from this compound, has been used in the development of novel anti-juvenile hormone agents (Kuwano, Fujita, Furuta, & Yamada, 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGDPHFPHJVSEC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652490 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147325-09-5 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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